molecular formula C9H12N3Na3O10P2 B1145958 2'-Deoxycytidine-5'-diphosphate trisodium salt CAS No. 151151-32-5

2'-Deoxycytidine-5'-diphosphate trisodium salt

Cat. No.: B1145958
CAS No.: 151151-32-5
M. Wt: 453.12 g/mol
InChI Key: SXMDNHAPEVRFNF-UHFFFAOYSA-K
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Description

2’-Deoxycytidine-5’-diphosphate trisodium salt is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, where the ribose sugar is replaced by deoxyribose, and it contains two phosphate groups attached to the 5’ position of the sugar. This compound is essential in DNA synthesis and repair, making it a significant molecule in molecular biology and biochemistry .

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine-5’-diphosphate trisodium salt plays a crucial role in biochemical reactions. It is used as a substrate of CDP (nucleoside diphosphate) kinase (2.7.4.6) for the production of dCTP to support DNA biosynthesis and reverse transcription .

Cellular Effects

The effects of 2’-Deoxycytidine-5’-diphosphate trisodium salt on various types of cells and cellular processes are primarily related to its role in DNA synthesis. By serving as a substrate for the production of dCTP, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2’-Deoxycytidine-5’-diphosphate trisodium salt exerts its effects through its interactions with various biomolecules. It binds to nucleoside diphosphate kinases, leading to the production of dCTP. This process can influence enzyme activity, alter gene expression, and result in changes in DNA structure .

Metabolic Pathways

2’-Deoxycytidine-5’-diphosphate trisodium salt is involved in metabolic pathways related to DNA synthesis. It interacts with enzymes such as nucleoside diphosphate kinases and can influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :

  • Dissolve deoxycytidine in an appropriate amount of water to form a solution.
  • Add trisodium phosphate to the deoxycytidine solution at room temperature.
  • Allow the reaction to proceed for several hours.
  • Filter the reaction mixture to obtain the product as a white crystalline powder.

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-5’-diphosphate trisodium salt follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes to meet industrial standards .

Chemical Reactions Analysis

Scientific Research Applications

2’-Deoxycytidine-5’-diphosphate trisodium salt has a wide range of applications in scientific research, including :

    DNA Synthesis and Repair: It is used as a substrate in DNA polymerase-driven reactions, such as polymerase chain reaction (PCR) and DNA sequencing.

    Biochemical Studies: The compound is utilized in studies of nucleotide pools, nucleotide selectivity, and enzyme specificity.

    Molecular Biology: It serves as a component in various molecular biology techniques, including reverse transcription and amplification refractory mutation system (ARMS)-PCR.

    Medical Research: It is involved in research related to genetic mutations and DNA repair mechanisms.

Properties

CAS No.

151151-32-5

Molecular Formula

C9H12N3Na3O10P2

Molecular Weight

453.12 g/mol

IUPAC Name

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3

InChI Key

SXMDNHAPEVRFNF-UHFFFAOYSA-K

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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